molecular formula C21H20ClN3O5 B11695385 N'-(2-(4-chloro-3,5-dimethylphenoxy)acetyl)-2-(1,3-dioxoisoindolin-2-yl)propanehydrazide

N'-(2-(4-chloro-3,5-dimethylphenoxy)acetyl)-2-(1,3-dioxoisoindolin-2-yl)propanehydrazide

Cat. No.: B11695385
M. Wt: 429.9 g/mol
InChI Key: VULSAWMDDIVTQX-UHFFFAOYSA-N
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Description

2-(4-Chloro-3,5-dimethylphenoxy)-N’-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, a dioxoisoindoline moiety, and an acetohydrazide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N’-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic]acetohydrazide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3,5-dimethylphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxy intermediate.

    Coupling with Isoindoline Derivative: The phenoxy intermediate is then reacted with a 1,3-dioxoisoindoline derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

    Hydrazide Formation: The final step involves the conversion of the intermediate product to the acetohydrazide form using hydrazine hydrate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3,5-dimethylphenoxy)-N’-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Chloro-3,5-dimethylphenoxy)-N’-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N’-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic]acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The dioxoisoindoline moiety is believed to play a crucial role in this interaction, facilitating strong binding to the target enzyme.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid
  • 4-Chloro-3,5-dimethylphenol
  • 2-(4-Chloro-3,5-dimethylphenoxy)butanoic acid

Uniqueness

2-(4-Chloro-3,5-dimethylphenoxy)-N’-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic]acetohydrazide is unique due to its combination of a chlorinated phenoxy group and a dioxoisoindoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C21H20ClN3O5

Molecular Weight

429.9 g/mol

IUPAC Name

N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-(1,3-dioxoisoindol-2-yl)propanehydrazide

InChI

InChI=1S/C21H20ClN3O5/c1-11-8-14(9-12(2)18(11)22)30-10-17(26)23-24-19(27)13(3)25-20(28)15-6-4-5-7-16(15)21(25)29/h4-9,13H,10H2,1-3H3,(H,23,26)(H,24,27)

InChI Key

VULSAWMDDIVTQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NNC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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